Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol
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Overview
Description
(S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide is a complex organic compound that features a combination of various functional groups, including a sulfonamide, an imidazole ring, and a silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Silylation: The hydroxyl group of the intermediate is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening methods to identify the best conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the silyl ether group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Industry
Material Science: Its unique properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyldiphenylsilyl)oxy derivatives: Compounds with similar silyl ether groups.
Imidazole derivatives: Compounds featuring the imidazole ring.
Sulfonamides: Compounds with the sulfonamide functional group.
Uniqueness
The uniqueness of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C38H53N3O3SSi |
---|---|
Molecular Weight |
660.0 g/mol |
IUPAC Name |
N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(1-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-32(23-31-24-41(10)26-39-31)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,32,40H,23,25H2,1-10H3/t32-/m0/s1 |
InChI Key |
YCSBPGRSBOHIGF-YTTGMZPUSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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